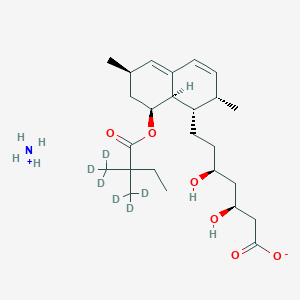
Simvastatin-d6 Hydroxy Acid Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin-d6 Hydroxy Acid Ammonium Salt is a deuterated metabolite of Simvastatin, a widely used cholesterol-lowering drug. This compound is a stable isotope-labeled version, which makes it valuable for various research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt involves the deuteration of Simvastatin. The process typically includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions
Simvastatin-d6 Hydroxy Acid Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for further research and analysis .
Scientific Research Applications
Simvastatin-d6 Hydroxy Acid Ammonium Salt has a wide range of scientific research applications:
Mechanism of Action
Simvastatin-d6 Hydroxy Acid Ammonium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The non-deuterated version of Simvastatin-d6 Hydroxy Acid Ammonium Salt.
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Lovastatin: A naturally occurring statin with a similar mechanism of action
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and quantification of the compound in biological systems .
Properties
Molecular Formula |
C25H43NO6 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
azanium;(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18-,19-,20-,21-,23-;/m0./s1/i4D3,5D3; |
InChI Key |
FFPDWNBTEIXJJF-VYFPQAIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


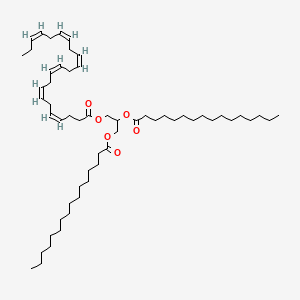

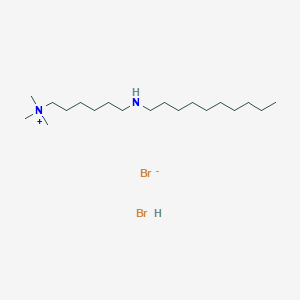
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
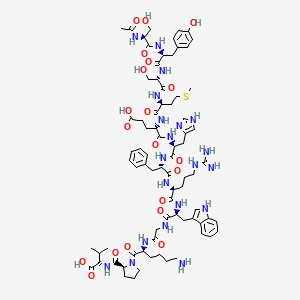
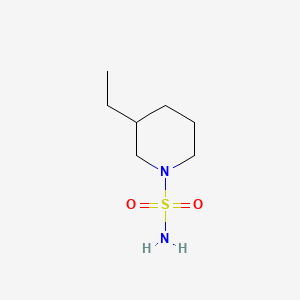
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
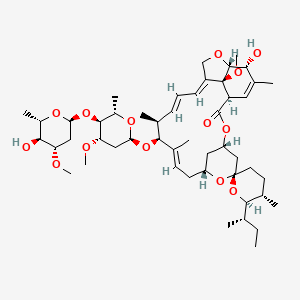
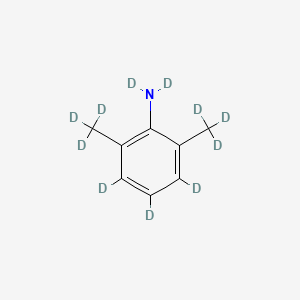

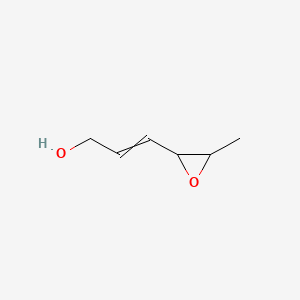
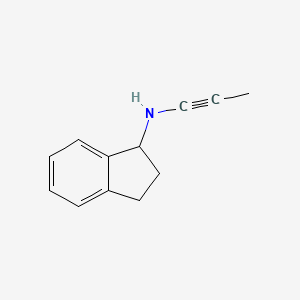
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
